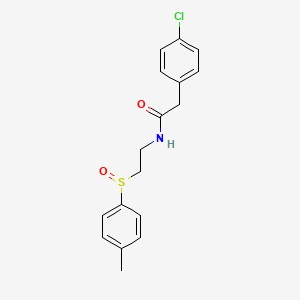

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide

Description

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is an organic compound that features a chlorophenyl group, a sulfinyl group, and an acetamide moiety

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfinylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-13-2-8-16(9-3-13)22(21)11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWUIBDEFXOHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CCNC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide typically involves the following steps:

Formation of the Sulfinyl Intermediate: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Acetamide Formation: The acetamide moiety is generally introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency and yield. Catalysts and solvents would be chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the thioether derivative.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)thio)ethyl)acetamide: Contains a thioether group instead of a sulfinyl group.

Uniqueness

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs. The sulfinyl group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activity

The compound 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18ClNOS

- Molecular Weight : 319.85 g/mol

The presence of the chlorophenyl and methylphenyl sulfinyl groups contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of similar structures have shown significant activity against various pathogens. A study indicated that compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating promising antibacterial potential .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways. For example, related compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial replication and cancer cell proliferation .

Study 1: Antimicrobial Evaluation

A study conducted on a series of compounds structurally related to this compound demonstrated significant antimicrobial activity. The study measured the MICs and found that certain derivatives had potent activity against common pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Study 2: Anticancer Potential

In a separate investigation focusing on anticancer properties, several derivatives were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 | 0.39 |

| Compound B | MCF-7 | 1.88 |

| Compound C | A549 | 2.12 |

These results indicate that compounds with structural similarities may also exhibit significant anticancer properties.

Q & A

Advanced Research Question

- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Validate with site-directed mutagenesis.

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment.

- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models using LC-MS/MS for plasma concentration analysis .

How can researchers address contradictions in reported biological activity data?

Advanced Research Question

Discrepancies may arise due to:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in media).

- Compound Purity : Verify purity via HPLC (>98%) and exclude solvent residues (e.g., DMSO) via ¹H NMR.

- Biological Replicates : Perform minimum three independent experiments with statistical validation (e.g., ANOVA with p < 0.05) .

What strategies improve the compound’s solubility and stability for pharmacological studies?

Advanced Research Question

- Formulation Development : Use cyclodextrin inclusion complexes or lipid nanoparticles.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.

- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to prevent precipitation in biological matrices .

How are structure-activity relationships (SAR) studied for derivatives of this compound?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with electron-withdrawing groups) and test activity.

- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with bioactivity .

What analytical methods are used for quantification in pharmacokinetic studies?

Advanced Research Question

- LC-MS/MS : Employ a C18 column with mobile phase (acetonitrile/0.1% formic acid) and MRM transitions for sensitive detection.

- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and matrix effects using spiked plasma samples .

How does the sulfinyl group influence the compound’s reactivity and bioactivity?

Advanced Research Question

- Chirality Impact : Compare R and S sulfinyl enantiomers via enantioselective synthesis.

- Redox Sensitivity : Evaluate stability under reducing conditions (e.g., glutathione-rich environments) using UV-Vis spectroscopy .

What comparative studies are suggested with structurally related analogs?

Advanced Research Question

- Sulfinyl vs. Sulfonyl Analogs : Compare metabolic stability (e.g., microsomal incubation assays).

- Chlorophenyl Substitution : Test analogs with 2- or 3-chloro substituents for altered target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.